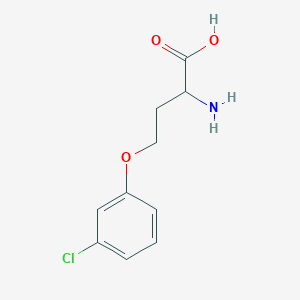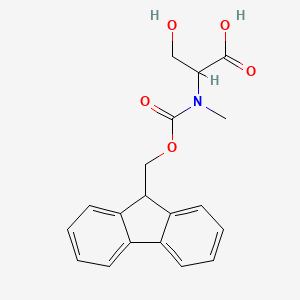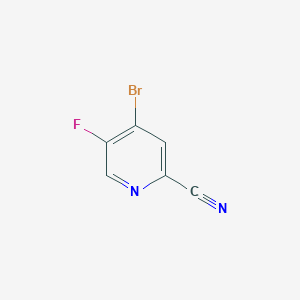
2,4-Dichlorobenzoic-D3 acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichlorobenzoic-D3 acid is a deuterated form of 2,4-dichlorobenzoic acid, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, which can be leveraged in various analytical and synthetic applications.
准备方法
Synthetic Routes and Reaction Conditions: 2,4-Dichlorobenzoic-D3 acid can be synthesized through the liquid-phase oxidation of 2,4-dichlorotoluene using a gas containing molecular oxygen, such as pure oxygen or air, in a lower fatty acid like acetic acid or its anhydride. The reaction is typically carried out at temperatures between 100°C and 220°C, preferably between 130°C and 200°C, in the presence of a catalyst containing cobalt, manganese, and bromine .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The use of deuterated reagents and solvents is crucial to maintain the deuterium labeling in the final product.
化学反应分析
Types of Reactions: 2,4-Dichlorobenzoic-D3 acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different chlorinated benzoic acids.
Reduction: Reduction reactions can convert it into less chlorinated or dechlorinated benzoic acids.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Molecular oxygen, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles like amines, alcohols.
Major Products: The major products formed from these reactions include various chlorinated benzoic acids and their derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
2,4-Dichlorobenzoic-D3 acid is widely used in scientific research due to its stability and unique properties. Some of its applications include:
Biology: Employed in studies involving metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of herbicides and other agrochemicals.
作用机制
The mechanism of action of 2,4-Dichlorobenzoic-D3 acid involves its interaction with various molecular targets and pathways. As a halogenated carboxylic acid, it can donate hydrogen ions in the presence of a base, leading to neutralization reactions. It can also interact with enzymes and proteins, affecting their function and activity .
相似化合物的比较
2,4-Dichlorobenzoic acid: The non-deuterated form of the compound.
2,4-Dichlorophenoxyacetic acid: A related herbicide with similar structural features.
2,4-Dichlorobenzoyl peroxide: Used as an initiator in polymerization reactions.
Uniqueness: 2,4-Dichlorobenzoic-D3 acid is unique due to its deuterium labeling, which provides distinct advantages in analytical and synthetic applications. The presence of deuterium can affect the compound’s pharmacokinetic and metabolic profiles, making it valuable in drug development and other research areas .
属性
分子式 |
C7H4Cl2O2 |
|---|---|
分子量 |
194.03 g/mol |
IUPAC 名称 |
2,4-dichloro-3,5,6-trideuteriobenzoic acid |
InChI |
InChI=1S/C7H4Cl2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)/i1D,2D,3D |
InChI 键 |
ATCRIUVQKHMXSH-CBYSEHNBSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)Cl)[2H])Cl)[2H] |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[4-methoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-2H-furan-5-one](/img/structure/B12303614.png)
![(2S)-2-[2-({4-Oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamido]propanoic acid](/img/structure/B12303615.png)
![rac-(3aR,6aS)-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-5,5-dione hydrochloride, cis](/img/structure/B12303618.png)
![4-Chloro-2-cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B12303629.png)


![[5-(8-Aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12303638.png)
![(2R)-2-[(Cyclopropylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B12303640.png)
![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate](/img/structure/B12303646.png)
![4-(2-methylphenyl)sulfanyl-2-[4-(trifluoromethyl)phenoxy]butanoic Acid](/img/structure/B12303654.png)



